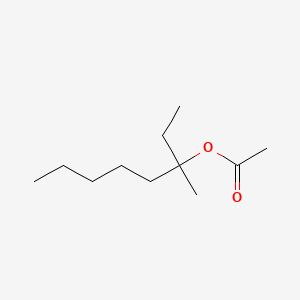

3-Methyloct-3-yl acetate

Description

3-Methyloct-3-yl acetate is a branched-chain acetate ester characterized by an eight-carbon (octyl) backbone with a methyl group at the third position. Its molecular formula is C₁₁H₂₀O₂, and its structure consists of an acetyl group (CH₃COO−) esterified to the hydroxyl group of 3-methyloctan-3-ol. Branched acetates like this are often used in flavoring agents, fragrances, or pharmaceutical intermediates due to their volatility and stability. However, specific data on its synthesis, applications, or physical properties (e.g., boiling point, solubility) are unavailable in the provided sources, necessitating comparisons with similar compounds.

Properties

CAS No. |

66008-65-9 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-methyloctan-3-yl acetate |

InChI |

InChI=1S/C11H22O2/c1-5-7-8-9-11(4,6-2)13-10(3)12/h5-9H2,1-4H3 |

InChI Key |

PNBFEBGIWFNZLU-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)(CC)OC(=O)C |

Canonical SMILES |

CCCCCC(C)(CC)OC(=O)C |

Other CAS No. |

66008-65-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Acetates

Isoamyl Acetate (3-Methylbutyl Acetate)

- Molecular Formula : C₇H₁₄O₂ .

- Structure : A five-carbon backbone with a methyl branch at position 3.

- Key Differences :

- Chain Length : Shorter carbon chain (C₅ vs. C₈ in 3-methyloct-3-yl acetate), resulting in lower molecular weight (130.19 g/mol vs. 184.28 g/mol) and higher volatility.

- Applications : Widely used as a banana flavoring agent and solvent . In contrast, longer-chain acetates like 3-methyloct-3-yl acetate may exhibit lower volatility and longer-lasting fragrance profiles.

3-Methylpent-2-enyl Acetate

- Molecular Formula : C₈H₁₄O₂ .

- Structure : Contains a double bond at position 2 and a methyl branch at position 3.

- Key Differences: Unsaturation: The double bond introduces rigidity and alters reactivity (e.g., susceptibility to oxidation) compared to saturated 3-methyloct-3-yl acetate. Applications: Likely used in perfumery for fresh, green notes, whereas saturated analogs may contribute woody or musky tones .

Tetrahydrolinalyl Acetate (3,7-Dimethyloctan-3-yl Acetate)

- Molecular Formula : C₁₂H₂₂O₂ .

- Structure : Features two methyl branches (positions 3 and 7) on an octyl backbone.

- Applications: Used in cosmetics and fragrances for its floral-woody aroma .

Methyl Acetoacetate

- Molecular Formula : C₅H₈O₃ .

- Structure : A β-ketoester with a methyl ester group.

- Key Differences: Functional Groups: Contains a reactive keto group, enabling participation in condensation reactions (e.g., Knorr pyrrole synthesis). 3-Methyloct-3-yl acetate lacks such reactivity, limiting its utility in synthetic chemistry . Applications: Primarily a pharmaceutical intermediate, unlike non-keto acetates used in fragrances .

Data Table: Comparative Analysis of Acetates

Research Limitations and Notes

- Absence of Direct Data: None of the provided sources explicitly discuss 3-methyloct-3-yl acetate.

- Synthesis Insights : Methods for analogous compounds (e.g., isoamyl acetate synthesis via acid-catalyzed esterification ) could guide 3-methyloct-3-yl acetate production, but optimization for longer-chain alcohols would be required.

- Property Predictions : Longer chains and branching likely enhance lipid solubility and reduce volatility compared to shorter analogs, making it suitable for sustained-release formulations in cosmetics or agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.